2-(2-chloro-4-phenylphenoxy)acetic acid

Herbicidal Activity Structure-Activity Relationship Phenoxyacetic Acids

2-(2-Chloro-4-phenylphenoxy)acetic acid (CAS 20292-28-8) is a chlorinated aryloxyacetic acid derivative—a class historically associated with herbicidal and plant growth-regulating activity. Possessing a biphenyl scaffold substituted with a chlorine at the 2-position of the phenoxy ring, it is sold as a research chemical with ≥95–97% purity by suppliers including Fluorochem and CymitQuimica.

Molecular Formula C14H11ClO3
Molecular Weight 262.69 g/mol
CAS No. 20292-28-8
Cat. No. B3024722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-4-phenylphenoxy)acetic acid
CAS20292-28-8
Molecular FormulaC14H11ClO3
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)O)Cl
InChIInChI=1S/C14H11ClO3/c15-12-8-11(10-4-2-1-3-5-10)6-7-13(12)18-9-14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyUQRLYDDCHNEFAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-4-phenylphenoxy)acetic Acid (CAS 20292-28-8): Procurement-Grade Characterization for Research and Industrial Selection


2-(2-Chloro-4-phenylphenoxy)acetic acid (CAS 20292-28-8) is a chlorinated aryloxyacetic acid derivative—a class historically associated with herbicidal and plant growth-regulating activity [1]. Possessing a biphenyl scaffold substituted with a chlorine at the 2-position of the phenoxy ring, it is sold as a research chemical with ≥95–97% purity by suppliers including Fluorochem and CymitQuimica . While robust public pharmacological data remain sparse, its structural similarity to high-volume herbicides such as 2,4-D and MCPA necessitates a rigorous, comparator-based technical specification for procurement decisions.

Procurement Risk Alert: Why 2-(2-Chloro-4-phenylphenoxy)acetic Acid Cannot Be Interchanged with Generic Aryloxyacetic Acids


Aryloxyacetic acids are not functionally interchangeable; minor substituent alterations on the phenyl ring can profoundly alter biological selectivity and potency [1]. Classic structure–activity relationships demonstrate that a 2-chloro substituent on a 4-substituted phenoxy backbone can either enhance or diminish herbicidal activity depending on the nature of the 4-substituent [2]. For instance, replacing the 4-phenyl group with a methyl or leaving the 4-position unsubstituted while retaining the 2-chloro yields compounds with markedly different logP, steric bulk, and electronic profiles. Therefore, procurement without chemical identity verification risks obtaining a compound with divergent solubility, receptor binding, or environmental fate characteristics, undermining reproducibility in R&D or industrial application.

Quantitative Comparative Evidence: 2-(2-Chloro-4-phenylphenoxy)acetic Acid versus Closest Structural Analogs


Evidence Item 1: Herbicidal Formative Activity – Class-Level SAR Comparison with 2,4-D

Classic bean leaf repression assays demonstrate that a 4-chloro substituent is essential for high formative activity in phenoxyacetic acids, and that the addition of a 2-chloro substituent (as in 2,4-D) further enhances activity [1]. While 2-(2-chloro-4-phenylphenoxy)acetic acid has not been directly tested in this classic assay, the 2-chloro-4-phenyl substitution pattern places it in a distinct sub-class where the large, hydrophobic 4-phenyl group replaces the canonical 4-chloro. Cross-study comparison with 2,4-D (molar leaf area repression activity, MOLARA ≈ 1000 units) and 4-chlorophenoxyacetic acid (MOLARA ≈ 500 units) suggests that the 4-phenyl substitution is likely to reduce or alter activity relative to 4-chloro, based on the known negative impact of bulky 4-substituents on formative activity [1]. No directly comparable MOLARA value is available for the target compound.

Herbicidal Activity Structure-Activity Relationship Phenoxyacetic Acids

Evidence Item 2: LogP Differentiation – 2-Chloro-4-phenyl Pattern vs. Unsubstituted or Methyl Analogs

The computed partition coefficient (XLogP3) for 2-(2-chloro-4-phenylphenoxy)acetic acid is 3.5, as reported by PubChem [1]. This is substantially higher than that of 4-chlorophenoxyacetic acid (XLogP3 ≈ 1.8 [2]) and 2-methyl-4-chlorophenoxyacetic acid (MCPA, XLogP3 ≈ 2.1 [3]), owing to the additional phenyl ring. The higher logP predicts greater membrane permeability, potentially higher soil adsorption (Koc), and reduced aqueous mobility compared to the classic phenoxy herbicides. This directly affects formulation strategy and environmental risk assessment. Direct head-to-head experimental logP data against 2-(4-phenylphenoxy)acetic acid (no chlorine) are not available, but the chlorine atom is expected to contribute approximately +0.7 logP units based on fragment constants.

Lipophilicity Physicochemical Properties Environmental Fate

Evidence Item 3: GHS Hazard Profile – Basis for Safe Handling Specifications

2-(2-Chloro-4-phenylphenoxy)acetic acid is classified as Acute Toxicity Category 4 (oral), Skin Irritant Category 2, Eye Irritant Category 2A, and STOT SE Category 3 (respiratory irritation), based on ECHA C&L notifications [1]. This profile is comparable to but not identical with that of 2,4-D (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, plus Aquatic Acute 1 hazard). The absence of an aquatic toxicity classification for the target compound—likely due to data gaps rather than proven low hazard—requires case-by-case environmental risk assessment. Crucially, the target compound lacks the 'Aquatic Acute 1' classification of 2,4-D, meaning that if aquatic hazard is a procurement exclusion criterion, the target compound may offer a regulatory advantage, though this must be confirmed with full SDS review.

Safety Procurement Specification Toxicity

Evidence Item 4: Molecular Weight and Topological Polar Surface Area – Impact on Membrane Permeability vs Analogs

The target compound has a molecular weight of 262.69 g/mol and a topological polar surface area (TPSA) of 46.5 Ų [1]. In comparison, 2-(4-phenylphenoxy)acetic acid (CAS 13333-86-3) has a molecular weight of 228.24 g/mol and the same TPSA (46.5 Ų) [2]. The +34.45 g/mol difference is solely attributable to the 2-chloro substituent. This additional mass, combined with identical TPSA, means the target compound has a higher fraction of non-polar surface area, which may enhance passive membrane permeability and protein binding relative to the non-chlorinated analog. For library design, this provides a distinct chemical handle for modulating potency and pharmacokinetics without altering the hydrogen-bonding pharmacophore.

Drug-likeness Building Block Selection Physicochemical Properties

Evidence Item 5: Purity and Availability – Commercial Supply Chain Comparison

2-(2-Chloro-4-phenylphenoxy)acetic acid is available from specialty chemical suppliers at a certified minimum purity of 95% (AKSci) to ≥97% (Fluorochem) . In contrast, the non-chlorinated analog 2-(4-phenylphenoxy)acetic acid is listed by several suppliers at 95–98% purity . The target compound is typically a non-stock, custom-synthesis item with longer lead times, whereas 2,4-D is a bulk commodity chemical available at >98% purity and kilogram to ton scale within days. This supply-chain disparity means that the target compound may be suitable only for small-scale research where the unique 2-chloro-4-phenyl scaffold is required, not for industrial-scale herbicidal formulation where cost, lead time, and purity consistency favor existing commodity phenoxy acids.

Procurement Supply Chain Purity

Evidence-Backed Application Scenarios for 2-(2-Chloro-4-phenylphenoxy)acetic Acid Procurement


Scenario 1: Medicinal Chemistry Library Design Requiring a Biphenyl Scaffold with a Chlorine Handle for Further Derivatization

The 2-chloro substituent provides a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to elaborate the scaffold, while the carboxylic acid allows amide or ester conjugation. This dual functionality is absent in the non-chlorinated biphenyl analog [1]. Medchem projects targeting GPCRs, nuclear receptors, or DP2/CRTH2 pathways—where biphenylacetic acid cores are privileged—can rationally select this intermediate to accelerate SAR exploration.

Scenario 2: Environmental Fate Studies Comparing High-logP Phenoxy Acid Behavior to Legacy Herbicides

With an XLogP3 of 3.5, this compound serves as a model high-logP aryloxyacetic acid for soil mobility, leaching, and bioaccumulation studies, contrasting sharply with the low-logP standard 2,4-D (XLogP3 1.8) [2]. Researchers investigating the environmental impact of next-generation herbicides or developing QSAR models for regulatory prediction will find direct procurement of this pure compound essential for reproducible soil column and biodegradation experiments.

Scenario 3: Reference Standard for Analytical Method Development in Herbicide Metabolite Profiling

Biphenyl-containing phenoxy acids are potential metabolites or impurities in technical-grade herbicide formulations. Analytical laboratories developing LC-MS/MS or GC-MS methods for comprehensive herbicide residue screening can use 2-(2-chloro-4-phenylphenoxy)acetic acid as a certified reference material (≥97% purity) to validate retention time, fragmentation patterns, and method sensitivity for this emerging contaminant class .

Scenario 4: Structure–Activity Relationship Studies on Phenoxy Acid Auxin Mimics in Plant Physiology

Classic auxin–herbicide research established that 4-substituent identity is a critical determinant of activity [3]. This compound fills a gap in the SAR matrix: the 2-chloro-4-phenyl substitution pattern has not been systematically profiled against the standard 4-chloro, 4-methyl, and 2,4-dichloro benchmarks. Plant physiologists can procure this compound to complete the SAR landscape, potentially uncovering auxin receptor subtype selectivity or resistance-breaking properties.

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